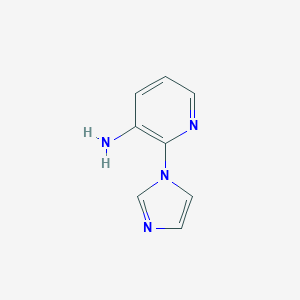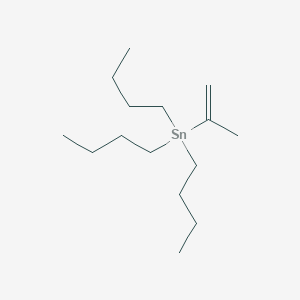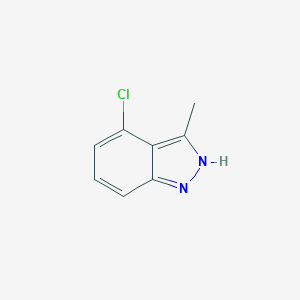
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline, also known as benzamide analog 6 (BA-6), is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as histone deacetylases and topoisomerases, which are involved in DNA replication and transcription. Additionally, it has been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline exhibits various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and to modulate the activity of various neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
One of the main advantages of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is its potential therapeutic applications in various diseases. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline is needed to determine its safety and efficacy in vivo.
合成法
The synthesis of 1-(Benzoylamino)methyl-3,4-dihydro isoquinoline involves a multi-step process that includes the reaction of 2-phenylacetaldehyde with ammonium acetate, followed by the reaction with benzoyl chloride and sodium borohydride. The final product is obtained through the reaction of the intermediate with potassium carbonate and acetic anhydride.
科学的研究の応用
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
特性
CAS番号 |
132056-76-9 |
|---|---|
製品名 |
1-(Benzoylamino)methyl-3,4-dihydro isoquinoline |
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
N-(3,4-dihydroisoquinolin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C17H16N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9H,10-12H2,(H,19,20) |
InChIキー |
DDRCVGMISHCXCP-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN=C(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3 |
同義語 |
1-(Benzoylamino)Methyl-3,4-Dihydro-Iso-Quinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



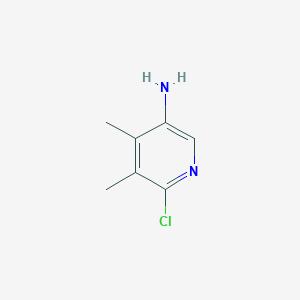
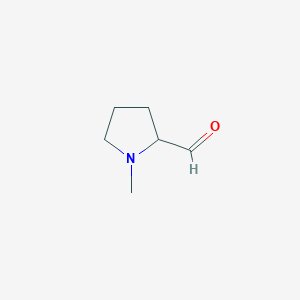
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)

![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)

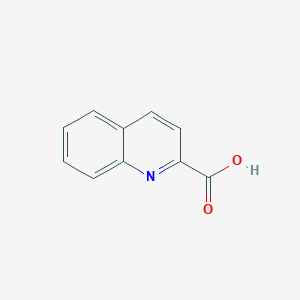

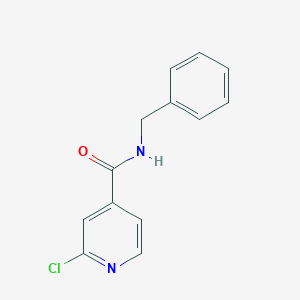
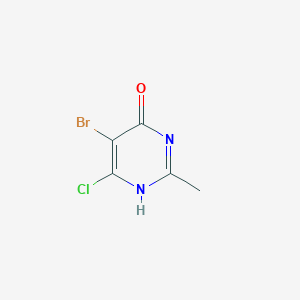
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
